Elevated Lipophilicity (LogP) Versus the N-(2-Aminoethyl)dodecanamide and Free‑Base Congeners
The target compound (monoacetate salt, CAS 94113-39-0) possesses a calculated LogP of 4.594, which is approximately 0.09 log units higher than its free‑base counterpart N-(2-((2-aminoethyl)amino)ethyl)dodecanamide (CAS 45244-49-3, LogP = 4.503) and roughly 0.5–1.2 log units higher than the simpler N-(2-aminoethyl)dodecanamide (CAS 10138-02-0, LogP = 3.37–4.07) [1]. This incremental lipophilicity arises from the additional ethylene amine unit and the acetate counterion, and it is expected to enhance partitioning into lipid bilayers or hydrophobic mineral surfaces relative to the shorter‑head analogs.
| Evidence Dimension | Octanol–water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 4.594 (CAS 94113-39-0) |
| Comparator Or Baseline | CAS 45244-49-3 (free base): LogP = 4.503 ; CAS 10138-02-0 (N-(2-aminoethyl)dodecanamide): LogP = 3.37–4.07 [1] |
| Quantified Difference | ΔLogP ≈ +0.09 vs. CAS 45244-49-3; +0.5 to +1.2 vs. CAS 10138-02-0 |
| Conditions | Computed values from chemical database records; experimental LogP not available |
Why This Matters
In antimicrobial and flotation applications, higher LogP within a homologous series correlates with stronger membrane/interface partitioning and improved efficacy against Gram‑positive bacteria; this compound's elevated LogP provides a quantifiable basis for selection over less lipophilic analogs when target organisms or mineral surfaces demand enhanced hydrophobic anchoring.
- [1] Sielc. Dodecanamide, N-(2-aminoethyl)- (CAS 10138-02-0). LogP 3.37. Alternatively, Chemsrc/ChemicalBook: LogP 4.07340. https://www.sielc.com/cas/10138-02-0.html View Source
